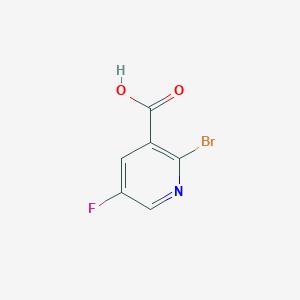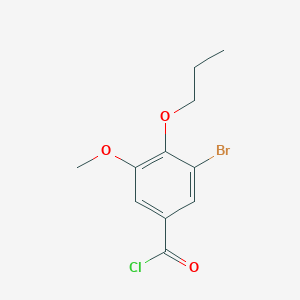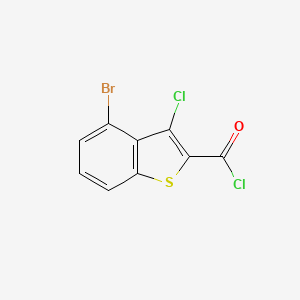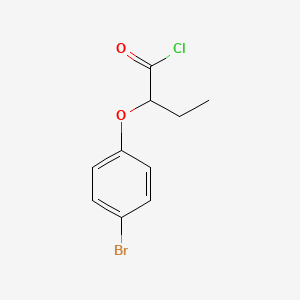
2-Bromo-5-fluoro-nicotinic acid
Übersicht
Beschreibung
2-Bromo-5-fluoro-nicotinic acid, also known as 2-Bromo-5-fluoro-4-pyridinecarboxylic acid, is a chemical compound with the molecular formula C6H3BrFNO2 . It has an average mass of 219.996 Da and a monoisotopic mass of 218.933105 Da .
Molecular Structure Analysis
The InChI representation of this compound isInChI=1S/C6H3BrFNO2/c7-5-4 (6 (10)11)1-3 (8)2-9-5/h1-2H, (H,10,11) . The Canonical SMILES representation is C1=C (C=NC (=C1C (=O)O)Br)F . These representations provide a detailed view of the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound has a molecular weight of 220.00 g/mol . It has a topological polar surface area of 50.2 Ų and a complexity of 167 . Other properties such as XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, and monoisotopic mass can also be computed .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
2-Bromo-5-fluoro-nicotinic acid and its analogues have shown potential in inhibiting various bacteria. Streightoff (1963) found that compounds related to 5-fluoronicotinic acid (5-FNA) inhibited Streptococcus sp., Staphylococcus aureus, Escherichia coli, and Lactobacillus plantarum in vitro. Notably, 5-FNA and 5-fluoronicotinamide (5-FNAM) were highly effective, with Streptococcus sp. inhibited by just 0.05 μg/ml of 5-FNA. Moreover, these inhibitions could often be reversed by nicotinic acid, suggesting a specific interaction mechanism between these compounds and bacterial growth (Streightoff, 1963).
Synthesis and Derivatives
The synthesis of derivatives from 2-fluoropyridines, including 5-bromo-2-fluoro-nicotinic acid, has been explored for various applications. Sutherland and Gallagher (2003) developed a method for synthesizing 3,5-disubstituted 2-fluoropyridines, which could be converted to 2-pyridones. This process involved ortho-lithiation followed by a Suzuki reaction, demonstrating the versatility of these compounds in chemical synthesis (Sutherland & Gallagher, 2003).
Qi-fan (2010) described the synthesis of 5-Bromo-nicotinonitrile, starting with 5-Bromo-nicotinic acid. This process involved chlorination, reaction with ammonium aqueous, and oxidation, achieving a total yield of over 48%. The methods and resulting compounds have implications for further research and potential applications (Qi-fan, 2010).
Potential Industrial Applications
Nicotinic acid, closely related to this compound, has been studied for industrial applications. Lisicki et al. (2022) reviewed ecological methods to produce nicotinic acid, focusing on potential industrial applications. The study emphasized the need for new technologies to produce nicotinic acid in a way that aligns with green chemistry principles (Lisicki, Nowak, & Orlińska, 2022).
Wirkmechanismus
Target of Action
Given its structural similarity to nicotinic acid, it may interact with similar targets, such as the g protein-coupled receptors involved in the niacin pathway .
Mode of Action
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that the compound may interact with its targets through the formation of new bonds, leading to changes in the targets’ structure and function .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.
Pharmacokinetics
The solubility of similar compounds, such as nicotinic acid, in various solvents has been studied . These studies can provide insights into the potential bioavailability of 2-Bromo-5-fluoro-nicotinic acid.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity in Suzuki–Miyaura cross-coupling reactions can be influenced by factors such as temperature and the presence of other reagents . Additionally, the compound’s solubility, and thus its bioavailability, can be affected by the solvent in which it is dissolved .
Eigenschaften
IUPAC Name |
2-bromo-5-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQQDQFYFNLILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697606 | |
| Record name | 2-Bromo-5-fluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38186-89-9 | |
| Record name | 2-Bromo-5-fluoro-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38186-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-fluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1372876.png)


